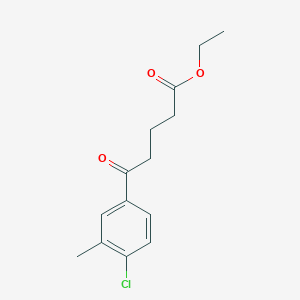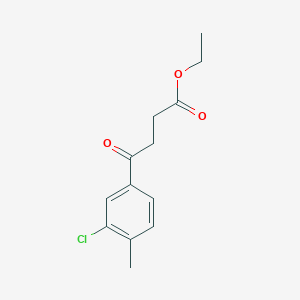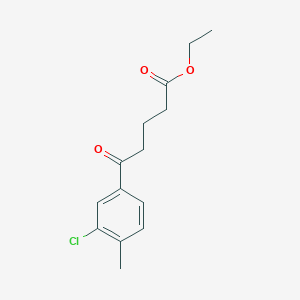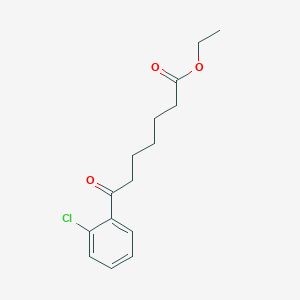
3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone” likely contains a 1,3-dioxane ring, which is a type of acetal, a functional group that features two alkoxy groups attached to the same carbon .
Synthesis Analysis
While specific synthesis methods for “3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone” were not found, similar compounds are often synthesized through reactions involving alkenes, carboxylic acids, and silyl enol ethers .Molecular Structure Analysis
The molecular structure of “3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone” likely includes a 1,3-dioxane ring attached to a propiophenone group .Chemical Reactions Analysis
The 1,3-dioxane ring in the molecule can participate in various reactions. For instance, the reaction of the α-dialkoxyalkyl radical, 1,3-dioxan-2-yl with other compounds leads to the formation of radical anions .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone” were not found, similar compounds often appear as solids .Wissenschaftliche Forschungsanwendungen
UV Cross-Linkable Polymer Synthesis
3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone and related compounds have been explored in the synthesis of UV cross-linkable polymers. A study by Suresh et al. (2016) focused on synthesizing and characterizing polymers derived from similar triazine-based compounds. These polymers exhibited enhanced photocrosslinking properties compared to homopolymers when copolymerized with other materials, indicating potential applications in polymer science and materials engineering (Suresh et al., 2016).
Magnetism in Mn(III) Polymers
Another area of research is the magnetism in metal-based polymers. Zhang et al. (2010) synthesized Mn(III) polymers using ligands related to 3-(1,3-Dioxan-2-Yl) structures. These polymers displayed antiferromagnetic coupling and weak ferromagnetic properties, suggesting possible applications in magnetic materials and nanotechnology (Zhang et al., 2010).
Photovoltaic Cell Materials
In the field of renewable energy, Jørgensen and Krebs (2005) investigated monomers structurally related to 3-(1,3-Dioxan-2-Yl) for the synthesis of oligophenylenevinylenes used in photovoltaic cells. These materials demonstrated conversion efficiencies, highlighting their potential in solar energy applications (Jørgensen & Krebs, 2005).
Heterogeneous Catalysis in Chemical Synthesis
Deutsch et al. (2007) conducted research on the acid-catalyzed condensation of glycerol with compounds including 1,3-dioxanes, aiming to produce novel platform chemicals. This study highlights the role of 3-(1,3-Dioxan-2-Yl) compounds in facilitating chemical transformations in sustainable chemistry (Deutsch, Martin, & Lieske, 2007).
Amine Synthesis and Protection
Sakamoto et al. (2006) explored the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl group as a protective and activating group for amine synthesis. Their findings suggest potential applications in organic synthesis and pharmaceutical chemistry (Sakamoto et al., 2006).
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-6-15-7-9-16(10-8-15)17(19)11-12-18-20-13-5-14-21-18/h7-10,18H,2-6,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMUWNLUXFLKCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645977 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884504-34-1 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














